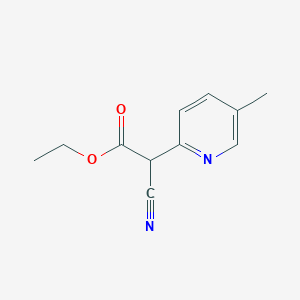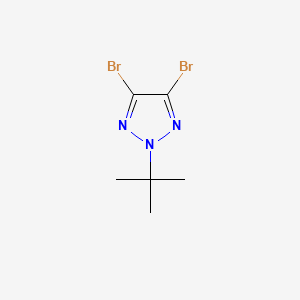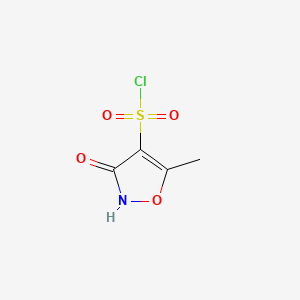![molecular formula C15H18N2O4 B13905306 Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group, a carbamate group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding aniline derivative, which is then converted to the cyanophenyl compound via a Sandmeyer reaction.
Esterification: The cyanophenyl intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the ester.
Carbamate formation: The final step involves the reaction of the ester with isobutyl chloroformate and a suitable amine to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves its interaction with specific molecular targets. The cyanophenyl group may interact with enzymes or receptors, while the ester and carbamate groups can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Methyl 2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Methyl 2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Uniqueness
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)11-7-5-10(9-16)6-8-11/h5-8,12H,1-4H3,(H,17,19) |
Clave InChI |
QREDMXZSUQPMOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)










